BenchChemオンラインストアへようこそ!

Desirudin

venous thromboembolism orthopedic surgery thromboprophylaxis

Desirudin is a bivalent direct thrombin inhibitor irreversibly binding both the catalytic site and exosite 1 of thrombin, neutralizing free and clot-bound thrombin—unlike heparin-based agents. Demonstrates 40.3% RRR in proximal DVT vs enoxaparin, with maintained efficacy in CKD (3.4% vs 11.1% major VTE). Low immunogenicity (7.7% antibody incidence vs ~40% for lepirudin). Fixed subcutaneous dosing without aPTT monitoring. Suitable for HIT-concerned populations and as a DTI research reference standard.

Molecular Formula C287H440N80O110S6
Molecular Weight 6963 g/mol
CAS No. 120993-53-5
Cat. No. B048585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesirudin
CAS120993-53-5
SynonymsCGP 39393
CGP-39393
desirudin
desulfatohirudin
desulphatohirudin
IK-HIR02
Iprivask
recombinant HV1 hirudin
Revasc
Molecular FormulaC287H440N80O110S6
Molecular Weight6963 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C
InChIInChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1
InChIKeyXYWBJDRHGNULKG-OUMQNGNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desirudin (CAS 120993-53-5) Direct Thrombin Inhibitor for DVT Prophylaxis in Elective Hip Replacement


Desirudin (CAS 120993-53-5, molecular weight 6963.52 g/mol) is a recombinant hirudin analog and a direct, highly selective thrombin inhibitor [1]. Structurally, it consists of a 65-amino acid polypeptide chain with three disulfide bridges, differing from natural hirudin by the absence of a sulfate group on tyrosine at position 63 and containing a valine-valine substitution at the N-terminus [2]. As a bivalent direct thrombin inhibitor (DTI), desirudin binds irreversibly to both the active catalytic site and the fibrinogen-binding exosite 1 of thrombin, enabling inactivation of both free circulating thrombin and clot-bound thrombin [3]. Desirudin is FDA-approved as a parenteral anticoagulant for the prophylaxis of deep vein thrombosis (DVT) in patients undergoing elective hip replacement surgery [4].

Why Desirudin Cannot Be Freely Substituted with Other Direct Thrombin Inhibitors or Heparins


Desirudin differs critically from other anticoagulants in its bivalent, irreversible binding to thrombin (inactivating both free and fibrin-bound thrombin), whereas unfractionated heparin (UFH) and low molecular weight heparin (LMWH) act indirectly via antithrombin and cannot effectively inhibit clot-bound thrombin [1]. Compared to the closely related recombinant hirudin lepirudin, desirudin exhibits significantly lower clinical immunogenicity and a distinct risk-benefit profile in renally impaired populations [2]. Relative to bivalirudin, desirudin possesses a longer half-life (approximately 2 hours subcutaneous vs. 25 minutes intravenous) and exclusive renal clearance, making dosing and monitoring requirements fundamentally different [3]. These pharmacological and clinical differences preclude simple interchangeability among DTIs or between DTIs and heparin-based agents.

Desirudin Comparative Efficacy and Safety: Quantified Differentiation from Enoxaparin, Unfractionated Heparin, and Lepirudin


Desirudin vs. Enoxaparin: Head-to-Head Randomized Controlled Trial in Elective Total Hip Replacement

In a multicenter, randomized, double-blind phase III trial involving 2079 patients undergoing elective total hip replacement, desirudin (15 mg SC twice daily) demonstrated significantly greater efficacy than enoxaparin (40 mg SC once daily) in preventing deep-vein thrombosis [1]. The primary analysis included 1587 patients with venographic confirmation [1].

venous thromboembolism orthopedic surgery thromboprophylaxis DVT prevention

Desirudin vs. Enoxaparin: Overall DVT Rate and Economic Cost Offset in Total Hip Replacement

Based on the same phase III trial data, desirudin reduced overall DVT incidence by 28.0% relative to enoxaparin (18.4% vs. 25.5%, P=0.001) [1]. An economic analysis of these event rates estimated that the improved efficacy translated into reduced annual medical costs of $1,250 per patient treated with desirudin compared to LMWH (2013 USD, from a U.S. payer perspective) [2].

health economics venous thromboembolism cost-effectiveness DVT prophylaxis

Desirudin vs. Enoxaparin in Patients with Stage 3B Chronic Kidney Disease: Differential Thrombosis Risk

A post hoc subgroup analysis of the randomized trial evaluated outcomes in patients with stage 3B chronic kidney disease (CKD) or worse (n=577 of 2078 randomized patients) [1]. In this renally impaired population, major VTE occurred in 11.1% of enoxaparin-treated patients versus only 3.4% of desirudin-treated patients, with no statistically significant difference in major bleeding rates between groups [1].

renal impairment CKD thromboprophylaxis VTE

Desirudin vs. Unfractionated Heparin: Superior DVT Prophylaxis in Hip Replacement Surgery

A double-blind randomized trial compared subcutaneous desirudin (15 mg twice daily) with unfractionated heparin (5000 IU three times daily) in 1119 patients undergoing hip surgery [1]. Desirudin demonstrated significantly lower rates of both overall DVT and proximal thrombosis, with comparable bleeding complications between groups [1].

DVT prophylaxis unfractionated heparin orthopedic surgery

Desirudin vs. Lepirudin: Immunogenicity and Clinical Impact of Anti-Hirudin Antibodies

In a multicenter study of 245 patients receiving desirudin for VTE prophylaxis, 7.7% developed IgG anti-desirudin antibodies (>2-fold increase post-treatment), with no observed association between antibody development and clinical outcomes or bleeding events [1]. This contrasts with lepirudin, where anti-hirudin antibodies have been reported to occur in approximately 40% of treated patients and have been associated with altered pharmacokinetics and rare anaphylactic reactions upon re-exposure [2].

immunogenicity anti-drug antibodies hirudin adverse events

Desirudin Dosing in Moderate Renal Impairment: Fixed-Dose Regimen Without aPTT Monitoring

Pharmacokinetic modeling and Monte Carlo simulations evaluated desirudin dosing in patients with moderate renal impairment (creatinine clearance 31–60 mL/min) [1]. After 15 mg SC every 12 hours at steady state, median 2-hour Cmax concentrations were comparable between normal renal function (51.7 nmol/L) and moderate renal impairment (52.4 nmol/L) [1]. Desirudin concentration showed a linear relationship with aPTT ratio (r² = 0.76) [1].

renal impairment pharmacokinetics dosing aPTT monitoring

Desirudin Procurement-Relevant Application Scenarios in Thromboprophylaxis and Comparative Anticoagulation Research


Elective Total Hip Replacement Thromboprophylaxis in Patients at Standard to High VTE Risk

Based on the phase III trial demonstrating a 40.3% relative risk reduction in proximal DVT versus enoxaparin (4.5% vs. 7.5%, P=0.01) and 28.0% reduction in overall DVT (18.4% vs. 25.5%, P=0.001) [1], desirudin is optimally positioned for VTE prophylaxis in patients undergoing elective total hip replacement. The associated $1,250 per-patient annual medical cost reduction compared to LMWH further supports formulary inclusion for this indication [2]. Fixed subcutaneous dosing of 15 mg twice daily for 8–12 days without routine aPTT monitoring simplifies perioperative management.

Thromboprophylaxis in Total Hip Replacement Patients with Moderate Renal Impairment (CrCl 31–60 mL/min)

In the post hoc analysis of patients with stage 3B CKD or worse, desirudin-treated patients had a major VTE rate of 3.4% versus 11.1% in enoxaparin-treated patients (OR 3.52, 95% CI 1.48–8.40, P=0.004) [1]. Given that 27.8% of the trial population had stage 3B CKD or worse [1], this application scenario addresses a substantial subpopulation where desirudin demonstrates maintained efficacy while LMWH shows significantly increased failure rates. Pharmacokinetic data confirming stable Cmax (52.4 vs. 51.7 nmol/L) in moderate renal impairment supports fixed-dose administration without monitoring in this group [2].

Thromboprophylaxis in Patients Requiring Anticoagulation Where Heparin Antibodies or HIT History Precludes Heparin Use

As a direct thrombin inhibitor that does not interact with PF4/heparin antibodies [1], desirudin is suitable for thromboprophylaxis in patients with a history of heparin-induced thrombocytopenia (HIT) or those in whom heparin antibody development is a concern. The low immunogenicity profile of desirudin—with only 7.7% of patients developing anti-hirudin antibodies and no associated clinical sequelae [2]—provides an advantage over lepirudin, which demonstrates approximately 40% antibody incidence with documented clinical impact on pharmacokinetics and rare anaphylaxis [3].

Comparative Anticoagulant Research Involving Direct Thrombin Inhibitors or Thrombin-Specific Assays

Desirudin's well-characterized bivalent, irreversible binding to both the catalytic site and exosite 1 of thrombin [1], combined with its linear aPTT concentration-response relationship (r² = 0.76) [2], makes it a valuable reference standard for comparative studies of direct thrombin inhibitors. Its structural identity to recombinant hirudin—differing from natural hirudin only by desulfation at Tyr-63 and an N-terminal valine-valine substitution [3]—enables precise structure-activity relationship studies. The extensive clinical trial data from direct head-to-head comparisons with both enoxaparin and UFH provide robust benchmarks for preclinical and translational anticoagulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desirudin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.